N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3S/c15-14(16,17)10-5-3-6-11-12(10)20-13(21-11)19-8-9-4-1-2-7-18-9/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDZNFLADEZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with 4-(trifluoromethyl)benzo[d]thiazole under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Trifluoromethyl vs.
- Pyridine Substituent Position : The pyridin-2-ylmethyl group in the target compound may exhibit distinct hydrogen-bonding or π-stacking interactions compared to pyridin-4-ylmethyl analogues (A1 in ), affecting target selectivity .
- Hybrid Structures: Compounds combining benzothiazole with benzimidazole () or thiazolidinone () cores show enhanced antimicrobial activity, suggesting that hybrid scaffolds could be explored for the target compound.
Key Findings :
Table 3: Physicochemical Properties
Biological Activity
N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : C16H14F3N3S
Molecular Weight : 367.36 g/mol
CAS Number : 1396764-95-6
The compound features a pyridine ring, a trifluoromethyl group, and a benzo[d]thiazole moiety, which contribute to its biological properties.
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties, particularly against Clostridioides difficile. Inhibition studies revealed that derivatives of this compound exhibited IC50 values ranging from 0.10 to 0.24 μM, demonstrating potent activity against the enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK) . The structure-activity relationship indicates that modifications in the pyridine and benzothiazole moieties can enhance antibacterial potency.
Antitubercular Activity
Benzothiazole derivatives, including those related to this compound, have shown promising antitubercular activity in vitro and in vivo. A review of synthetic developments noted that certain benzothiazole compounds possess significant inhibitory effects on Mycobacterium tuberculosis .
Other Biological Activities
In addition to antibacterial and antitubercular activities, compounds with similar structures have been evaluated for their potential as anticancer agents. For instance, derivatives targeting cyclin-dependent kinases (CDKs) have demonstrated selective inhibition, suggesting a broader therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR of this compound indicates that:
- Pyridine Substituents : Modifications at the pyridine ring can significantly alter biological activity.
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
- Benzo[d]thiazole Core : This core structure is critical for maintaining biological activity across various targets.
Table of Biological Activities
| Compound | Activity Type | Target | IC50/μg/mL |
|---|---|---|---|
| This compound | Antibacterial | FabK | 0.10 - 0.24 |
| Benzothiazole Derivative A | Antitubercular | M. tuberculosis | 250 |
| Benzothiazole Derivative B | Anticancer | CDK4/CDK6 | Potent |
Study 1: Inhibition of Clostridioides difficile
In a study focusing on FabK inhibitors, several compounds were synthesized and evaluated for their antibacterial efficacy against C. difficile. The results indicated that modifications in the structure led to improved inhibition rates compared to previously known inhibitors .
Study 2: Antitubercular Efficacy
A comprehensive review examined various benzothiazole derivatives for their antitubercular properties. Compounds were tested against active and latent TB strains, showcasing significant inhibition rates and suggesting potential for further development in therapeutic applications .
Q & A
Basic: What are the standard synthetic routes for N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine, and how are they optimized for yield and purity?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, trifluoromethyl-substituted aniline derivatives can react with potassium thiocyanate and bromine to form the benzo[d]thiazol-2-amine core . Subsequent functionalization involves coupling the thiazole amine with pyridin-2-ylmethyl groups using acyl chlorides or nucleophilic substitution. Optimization strategies include:
- Solvent selection : Ethanol or DMF improves reaction efficiency .
- Catalysts : Triethylamine enhances coupling reactions, as seen in analogous thiazole syntheses .
- Purification : Column chromatography (e.g., silica gel) and HPLC (98–99% purity) are critical for isolating high-purity products .
Advanced: How does the trifluoromethyl group and pyridin-2-ylmethyl substitution influence electronic properties and target binding?
Methodological Answer:
The trifluoromethyl group enhances electronegativity and metabolic stability via its strong electron-withdrawing effect, which modulates the compound’s π-π stacking and hydrogen-bonding interactions with targets like kinases . Computational studies (e.g., DFT using B3LYP functionals) reveal:
- Reduced electron density at the thiazole nitrogen due to the -CF₃ group, altering tautomeric equilibria .
- The pyridin-2-ylmethyl group introduces a basic nitrogen, facilitating interactions with hydrophobic pockets in enzymes (e.g., CDK4/6) .
Experimental validation : - SAR studies on analogs show that replacing -CF₃ with -Cl or -OCH₃ reduces inhibitory potency by 10–100× .
Data Contradiction: How can researchers reconcile discrepancies in reported synthetic yields (e.g., 6% vs. 77%) for similar thiazole derivatives?
Methodological Answer:
Yield variations arise from differences in:
- Reaction conditions : Higher temperatures (e.g., reflux vs. room temperature) improve cyclization but may degrade sensitive intermediates .
- Substrate accessibility : Steric hindrance from bulky substituents (e.g., tetrahydronaphthalen-1-yl) lowers yields .
- Workup procedures : Immediate ice-water quenching prevents side reactions, as demonstrated in thiazole syntheses with 61–77% yields .
Recommendations : - Use kinetic studies (e.g., TLC monitoring) to identify optimal reaction times .
- Compare alternative routes (e.g., Grignard reagent vs. direct amination) .
Methodological: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 381 [M+H]+ for trifluoromethyl analogs) .
- X-ray crystallography (SHELX) : Resolves tautomeric forms and confirms the divalent N(I) character in the thiazole-pyridine system .
- HPLC : Ensures ≥98% purity, critical for biological assays .
Advanced: What in vitro and in vivo models are appropriate for evaluating this compound’s anticancer potential?
Methodological Answer:
- In vitro :
- In vivo :
Basic: How is tautomerism in the thiazole-pyridine system characterized, and why is it biologically relevant?
Methodological Answer:
- Quantum chemical calculations (DFT) : Identify six possible tautomers with energy differences <4 kcal/mol, favoring structures with the proton on the thiazole nitrogen .
- Biological relevance : Tautomeric states affect hydrogen-bonding with targets (e.g., kinases). Protonation at the pyridine nitrogen enhances interactions with catalytic lysine residues in CDK2 .
Advanced: How can computational modeling guide the design of analogs with improved selectivity?
Methodological Answer:
- Docking studies (AutoDock Vina) : Predict binding poses in CDK4/6 ATP-binding pockets. Substituents at the para-position of the pyridine ring improve steric complementarity .
- MD simulations : Evaluate stability of ligand-enzyme complexes over 100 ns trajectories.
- ADMET prediction (QikProp) : Optimize logP (2–4) and PSA (<90 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
